molecular formula C12H14N2O2 B2916842 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione CAS No. 63384-02-1

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione

Cat. No.: B2916842
CAS No.: 63384-02-1
M. Wt: 218.256
InChI Key: JVEAHMJHCUHYRG-UHFFFAOYSA-N
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Description

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione is an organic compound with a molecular formula of C12H14N2O2 It is characterized by the presence of a pyrrolidine-2,5-dione core structure substituted with a p-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione can be synthesized through a multi-step process involving the reaction of p-toluidine with maleic anhydride, followed by cyclization and subsequent functional group modifications. The reaction typically requires controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways to modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

  • 1-((p-Tolylthio)methyl)pyrrolidine-2,5-dione
  • 1-((p-Tolylamino)methyl)cyclohexane-2,5-dione

Comparison: 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the pyrrolidine-2,5-dione core. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Biological Activity

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core with a p-tolylamino substituent. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate access.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate various biological processes.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance:

  • Inhibition of Tumor Cell Growth : Studies have shown that related compounds can inhibit the growth of human carcinoma cell lines by activating apoptotic mechanisms .
  • Mechanistic Insights : The presence of the cyclic enamine moiety in similar compounds has been linked to their reactivity and ability to induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It is believed to exert effects against various pathogens through:

  • Disruption of Bacterial Cell Walls : Similar compounds have demonstrated the ability to interfere with bacterial cell wall synthesis.
  • Inhibition of Biofilm Formation : Some studies suggest that these compounds can inhibit biofilm formation, which is crucial for bacterial virulence .

Research Findings and Case Studies

StudyFindings
Identified enzyme inhibition as a primary mechanism; potential for drug development.
Demonstrated strong antiproliferative activity in human tumor cell lines.
Explored structure-activity relationships highlighting the importance of the enamine moiety.
Investigated antimicrobial properties with promising results against specific pathogens.

Applications in Drug Development

The compound is being explored for various applications in drug discovery:

  • Therapeutic Agents : Its potential as an enzyme inhibitor positions it as a candidate for treating diseases such as cancer and bacterial infections.
  • Building Blocks in Synthesis : It serves as a versatile building block for synthesizing more complex molecules with desired biological activities.

Properties

IUPAC Name

1-[(4-methylanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEAHMJHCUHYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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